

# In vitro and in vivo applications of ZXH-3-26

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## Compound of Interest

Compound Name: ZXH-3-26

Cat. No.: B2713074

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## Application Notes and Protocols: ZXH-3-26

For Researchers, Scientists, and Drug Development Professionals

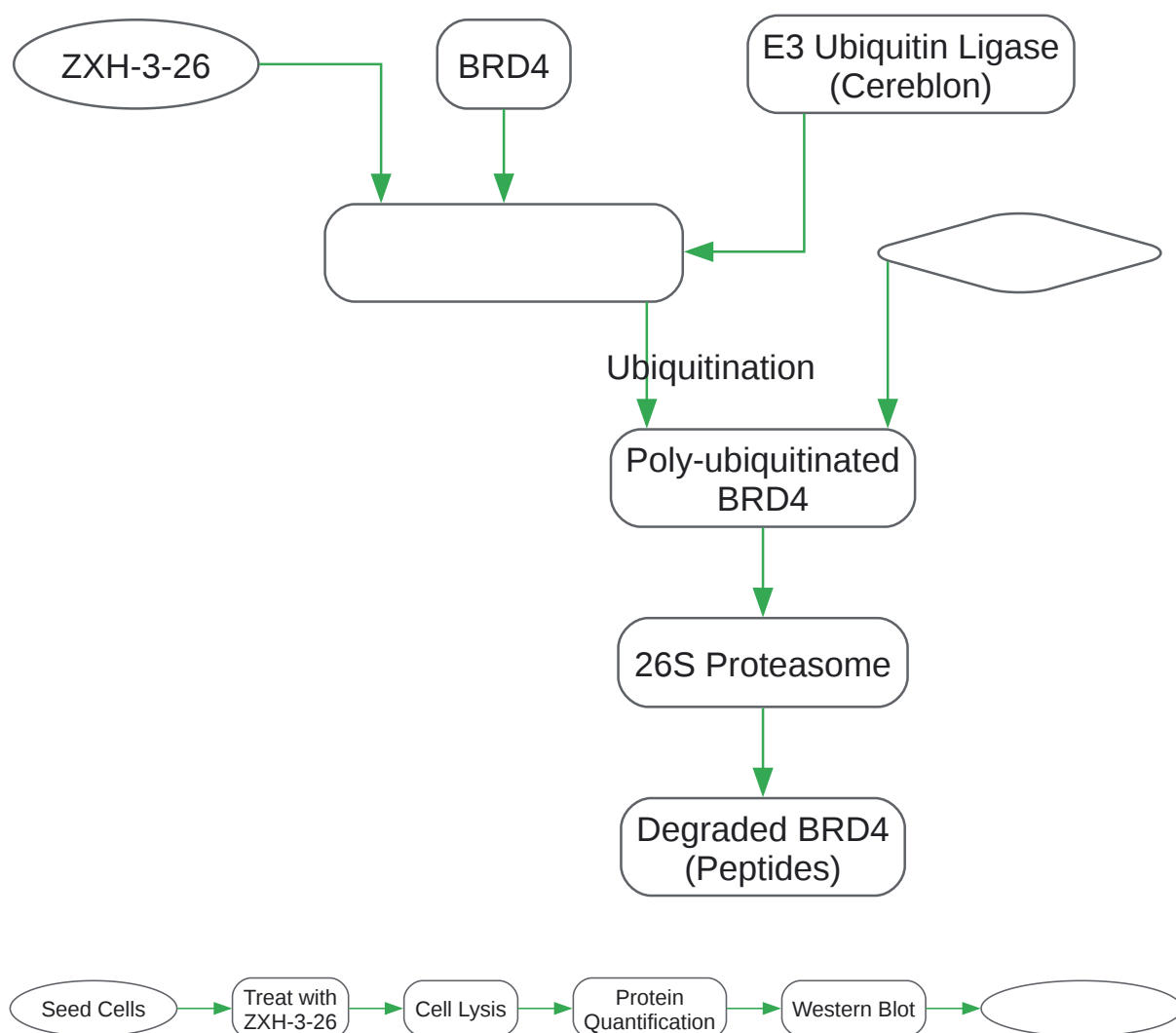
These application notes provide a comprehensive overview of the in vitro and in vivo applications of **ZXH-3-26**, a potent and selective degrader of the bromodomain-containing protein 4 (BRD4). This document includes detailed experimental protocols and data presented in a clear and accessible format to facilitate its use in research and drug development.

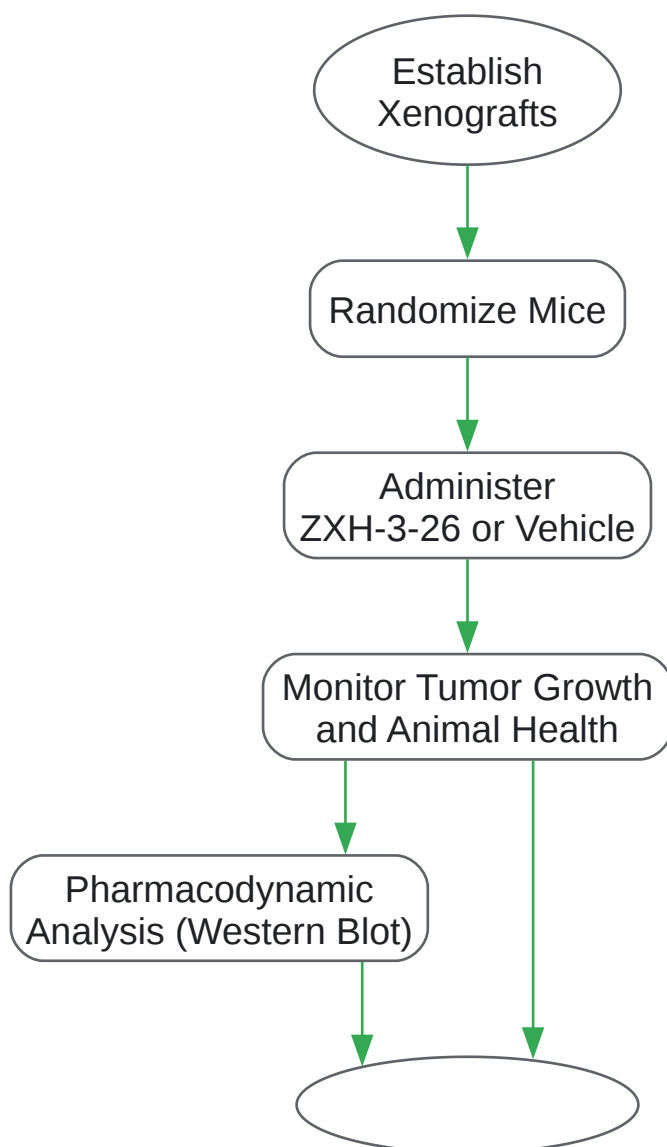
## Introduction

**ZXH-3-26** is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of BRD4.<sup>[1][2]</sup> It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for the first bromodomain (BD1) of BRD4, joined by a linker.<sup>[1]</sup> This selective degradation of BRD4 makes **ZXH-3-26** a valuable tool for studying the biological functions of BRD4 and as a potential therapeutic agent in diseases where BRD4 is implicated, such as cancer.<sup>[1]</sup>

## Mechanism of Action

**ZXH-3-26** functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It forms a ternary complex with BRD4 and the E3 ubiquitin ligase, leading to the ubiquitination of BRD4.<sup>[1]</sup> This polyubiquitin tag marks BRD4 for degradation by the 26S proteasome. A key feature of **ZXH-3-26** is its high selectivity for BRD4 over other members of the bromodomain and extra-terminal domain (BET) family of proteins, namely BRD2 and BRD3.<sup>[1][2]</sup>





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## References

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